Biotin, also known as vitamin B7, is naturally found in various foods such as eggs, nuts, and certain vegetables. Cysteamine, on the other hand, is a small molecule that contains an amino group and a thiol group. The combination of these two compounds results in Biotin-Cysteamine, which is used primarily in biochemical applications for labeling and detection purposes. This compound is classified as a biotinylated thiol compound.
The synthesis of Biotin-Cysteamine typically involves the reaction of cysteamine with biotin under controlled conditions. A common method includes:
Biotin-Cysteamine has a molecular formula of . The structure consists of:
The presence of the sulfhydryl group allows for further conjugation with other molecules, enhancing its utility in various applications.
Biotin-Cysteamine can participate in several chemical reactions due to its functional groups:
The mechanism of action for Biotin-Cysteamine primarily revolves around its ability to bind specifically to avidin or streptavidin through non-covalent interactions. When Biotin-Cysteamine is conjugated to a target molecule (like a protein), it allows for:
Biotin-Cysteamine has several significant applications in scientific research:
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